
Dapagliflozin propanediol hydrate
Vue d'ensemble
Description
Dapagliflozin propylène glycol est un composé constitué de dapagliflozin, associé à du (S)-propylène glycol et à un hydrate dans un rapport (1:1:1) . Dapagliflozin est un inhibiteur du cotransporteur sodium-glucose 2 (SGLT2), principalement utilisé pour le traitement du diabète de type 2 . Ce composé contribue à l'amélioration du contrôle glycémique en inhibant la réabsorption du glucose dans les reins, ce qui entraîne une augmentation de l'excrétion du glucose dans l'urine .
Méthodes De Préparation
La préparation du dapagliflozin propylène glycol implique plusieurs voies synthétiques et conditions réactionnelles. Une méthode consiste à placer du dapagliflozin dans un solvant ester ou un mélange de solvants ester et d'autres solvants pour former une solution. La solution est ensuite saturée par refroidissement ou par ajout d'un solvant pauvre, suivi de l'ajout d'un cristal germe, d'une agitation pour précipiter un solide et de la filtration du solide. Le solide est ensuite converti en la forme cristalline souhaitée par élimination du solvant . Les méthodes de production industrielle impliquent souvent le mélange de dapagliflozin propylène glycol avec des agents de charge, des liants, des désintégrants, des agents de glisse, des anti-adhérents et des lubrifiants pour former une granulation en vrac, qui est ensuite utilisée pour remplir des capsules ou former des comprimés .
Analyse Des Réactions Chimiques
Le dapagliflozin propylène glycol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent le lithium arylique, l'acide méthanesulfonique et la protection triméthylsilyle (TMS) . Les principaux produits formés par ces réactions comprennent des dérivés de glucosides et des composés acétylés . La structure du composé lui permet de participer à des réactions qui modifient ses groupes glycosides et aryliques, conduisant à la formation de divers dérivés ayant des applications thérapeutiques potentielles .
Applications de la recherche scientifique
Le dapagliflozin propylène glycol a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé pour étudier la synthèse et la caractérisation des inhibiteurs du SGLT2 . En biologie et en médecine, il est principalement utilisé pour étudier ses effets sur le métabolisme du glucose et ses avantages potentiels pour les patients atteints de diabète de type 2 . De plus, il a été exploré pour ses propriétés cardioprotectrices et néphroprotectrices, ce qui en fait un composé précieux pour la recherche sur les maladies cardiovasculaires et rénales . Dans l'industrie pharmaceutique, le dapagliflozin propylène glycol est utilisé pour développer des formulations pour administration orale, telles que les nanoparticules lipidiques solides, afin d'améliorer la biodisponibilité et l'efficacité thérapeutique du médicament .
Mécanisme d'action
Le dapagliflozin propylène glycol exerce ses effets en inhibant le cotransporteur sodium-glucose 2 (SGLT2) dans les tubules rénaux proximaux . Cette inhibition réduit la réabsorption du glucose filtré depuis la lumière tubulaire, ce qui entraîne une augmentation de l'excrétion urinaire du glucose (glucurésie) . En abaissant les niveaux de glucose indépendamment de l'action de l'insuline, le dapagliflozin contribue à l'amélioration du contrôle glycémique chez les patients atteints de diabète de type 2 . De plus, le composé réduit la réabsorption du sodium et augmente l'apport de sodium au tubule distal, ce qui peut influencer diverses fonctions physiologiques, notamment l'abaissement de la précharge et de la postcharge du cœur et la régulation négative de l'activité sympathique .
Applications De Recherche Scientifique
Pharmacological Applications
Dapagliflozin propanediol hydrate is primarily indicated for:
- Type 2 Diabetes Management : It is used in conjunction with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus. The mechanism involves the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion in urine, thereby lowering blood glucose levels .
- Cardiovascular Benefits : Recent studies have suggested that dapagliflozin may provide cardiovascular benefits for patients with type 2 diabetes. It has been associated with reduced risks of heart failure and cardiovascular events, making it a valuable option for diabetic patients with comorbid cardiovascular conditions .
- Weight Management : The glucosuria induced by dapagliflozin can lead to weight loss, which is beneficial for overweight or obese patients with type 2 diabetes. This weight reduction is attributed to calorie loss through urine .
Clinical Studies and Findings
Several clinical trials have evaluated the pharmacokinetics and safety profile of this compound:
- Pharmacokinetics Comparison : A study compared the pharmacokinetics of this compound with its prodrug form, dapagliflozin formate. The results indicated comparable plasma concentration profiles and safety between the two formulations, suggesting that this compound is an effective alternative for patients .
- Safety Profile : Clinical trials have shown that dapagliflozin is generally well-tolerated among patients, with adverse effects being similar to those observed in placebo groups. Common side effects include urinary tract infections and genital mycotic infections due to increased glucose in urine .
Preparation and Formulation
The formulation of this compound involves specific manufacturing processes to ensure stability and efficacy:
- Tablet Formulation : A patent describes a method for preparing tablets containing this compound, emphasizing uniformity of dosage units and high stability. The process involves dissolving the compound in suitable solvents and mixing it with excipients like pregelatinized starch and magnesium stearate .
Future Research Directions
Ongoing research is focused on expanding the applications of this compound:
- Combination Therapies : Investigating its use in combination with other antidiabetic agents to enhance glycemic control and address different aspects of type 2 diabetes management.
- Broader Therapeutic Uses : Exploring its potential benefits in non-diabetic populations, particularly regarding cardiovascular health and renal protection.
Summary Table of Key Findings
Application Area | Details |
---|---|
Primary Use | Management of type 2 diabetes mellitus |
Mechanism | Inhibition of SGLT2 leading to increased glucose excretion |
Cardiovascular Benefits | Reduced risk of heart failure and cardiovascular events |
Weight Management | Induces weight loss through glucosuria |
Safety Profile | Generally well-tolerated; common side effects include urinary tract infections |
Formulation | Tablets prepared for stability and uniformity |
Mécanisme D'action
Dapagliflozin propylene glycol exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules . This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion (glucuresis) . By lowering glucose levels independently of insulin action, dapagliflozin helps improve glycemic control in patients with type 2 diabetes mellitus . Additionally, the compound reduces sodium reabsorption and increases the delivery of sodium to the distal tubule, which may influence various physiological functions, including lowering both pre- and afterload of the heart and downregulating sympathetic activity .
Comparaison Avec Des Composés Similaires
Le dapagliflozin propylène glycol est unique parmi les inhibiteurs du SGLT2 en raison de sa formulation spécifique avec du (S)-propylène glycol et un hydrate . Des composés similaires comprennent la canagliflozine, l'empagliflozine et l'ipragliflozine, qui appartiennent également à la classe des inhibiteurs du SGLT2 . Bien que tous ces composés partagent le mécanisme commun d'inhibition du SGLT2 pour favoriser l'excrétion du glucose, le dapagliflozin propylène glycol se distingue par sa formulation spécifique, qui améliore sa stabilité et ses propriétés pharmaceutiques . Cette formulation permet de surmonter les problèmes liés à la faible stabilité solide et à la forte hygroscopie du dapagliflozin, ce qui en fait une option précieuse pour un usage thérapeutique .
Activité Biologique
Dapagliflozin propanediol hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus. This compound has gained attention for its antihyperglycemic properties, which are rooted in its ability to inhibit glucose reabsorption in the kidneys, thereby promoting glucose excretion and lowering blood sugar levels. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound works by selectively inhibiting SGLT2, a protein responsible for reabsorbing glucose from the renal tubular fluid back into the bloodstream. The inhibition of this transporter leads to increased urinary glucose excretion, which results in lower plasma glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and potential cardiovascular benefits.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it is well-absorbed and has a favorable distribution within the body. A study comparing this compound with its ester prodrug, dapagliflozin formate, showed comparable plasma concentration profiles and bioavailability, indicating that both formulations are effective in delivering the active compound to the systemic circulation .
Key Pharmacokinetic Parameters
Parameter | This compound | Dapagliflozin Formate |
---|---|---|
Maximum Plasma Concentration (Cmax) | Similar across formulations | Similar across formulations |
Area Under Curve (AUC) | Within bioequivalence range (0.80–1.25) | Within bioequivalence range (0.80–1.25) |
Half-life | Approximately 12.9 hours | Approximately 12.9 hours |
Clinical Efficacy
Clinical trials have demonstrated that this compound effectively reduces hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes. In a pooled analysis of multiple studies, patients treated with dapagliflozin showed significant reductions in HbA1c compared to placebo .
Summary of Clinical Findings
- Study Design : Randomized controlled trials
- Population : Patients with type 2 diabetes
- Duration : Up to 24 weeks
- Results :
- Reduction in HbA1c: Approximately 0.5% to 1% from baseline.
- Weight loss: Average reduction of about 1-3 kg.
- Blood pressure: Modest reductions observed.
Safety Profile
The safety profile of this compound has been evaluated in various studies, indicating that it is generally well-tolerated. Common adverse effects include urinary tract infections and genital mycotic infections due to increased glucose in the urine.
Adverse Events Overview
Adverse Event | Incidence (%) |
---|---|
Urinary Tract Infection | 5-10 |
Genital Mycotic Infection | 5-8 |
Hypoglycemia | <1 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world settings:
- Case Study 1 : A 55-year-old male with poorly controlled type 2 diabetes experienced a reduction in HbA1c from 9% to 7% after six months of treatment with this compound combined with metformin.
- Case Study 2 : A clinical trial involving elderly patients showed that dapagliflozin not only improved glycemic control but also resulted in significant weight loss and reduced systolic blood pressure.
Propriétés
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOADIQFWSVMMRJ-UPGAGZFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914678 | |
Record name | Dapagliflozin propanediol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-48-2 | |
Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960404-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dapagliflozin propanediol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapagliflozin propanediol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAPAGLIFLOZIN PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.